molecular formula C4H9BO3 B1319506 TETRAHYDROFURAN-3-BORONIC ACID CAS No. 260369-10-6

TETRAHYDROFURAN-3-BORONIC ACID

Cat. No.: B1319506
CAS No.: 260369-10-6
M. Wt: 115.93 g/mol
InChI Key: IRBSKLMCHCHFQE-UHFFFAOYSA-N
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Description

TETRAHYDROFURAN-3-BORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a tetrahydrofuran ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing TETRAHYDROFURAN-3-BORONIC ACID involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: TETRAHYDROFURAN-3-BORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which TETRAHYDROFURAN-3-BORONIC ACID exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group acts as an electrophile, allowing it to interact with nucleophilic groups in target molecules .

Comparison with Similar Compounds

Uniqueness: TETRAHYDROFURAN-3-BORONIC ACID is unique due to its tetrahydrofuran ring, which imparts different steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions .

Biological Activity

Tetrahydrofuran-3-boronic acid (THF-3-BA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of THF-3-BA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring linked to a boronic acid functional group. The presence of the boron atom allows for specific interactions with biological molecules, particularly through reversible covalent bonding with diols, which is a hallmark feature of boronic acids.

Property Value
Molecular FormulaC₄H₉BO₃
Molecular Weight113.02 g/mol
CAS Number260369-10-6
SolubilitySoluble in water and organic solvents

Mechanisms of Biological Activity

The biological activity of THF-3-BA can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids, including THF-3-BA, are known to inhibit various enzymes by forming stable complexes with their active sites. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
  • Antimicrobial Activity : Research indicates that THF-3-BA exhibits antimicrobial properties against certain bacterial strains. This activity is often linked to its ability to disrupt bacterial cell wall synthesis or function.
  • Anticancer Properties : Boronic acids have been studied for their potential anticancer effects. THF-3-BA may interfere with cancer cell proliferation and survival through various pathways, including apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various boronic acids, including THF-3-BA. The results demonstrated that THF-3-BA exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use as an antibacterial agent in clinical settings .

Case Study 2: Anticancer Activity

In a recent investigation, THF-3-BA was tested for its effects on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death .

Comparative Analysis with Other Boronic Acids

To further understand the biological activity of THF-3-BA, a comparison with other boronic acids was conducted:

Compound Antimicrobial Activity Anticancer Activity Mechanism of Action
This compound (THF-3-BA)ModerateSignificantEnzyme inhibition, apoptosis induction
Phenylboronic acidLowModerateEnzyme inhibition
BenzoxaboroleHighSignificantSugar binding, enzyme inhibition

Properties

IUPAC Name

oxolan-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO3/c6-5(7)4-1-2-8-3-4/h4,6-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBSKLMCHCHFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCOC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593676
Record name Oxolan-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260369-10-6
Record name Oxolan-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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